Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate is a complex organic compound with a long and intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:
Esterification: The initial step involves the esterification of heptadecanoic acid with 9-hydroxyheptadecanoic acid to form heptadecan-9-yl ester.
Ether Formation: The next step involves the reaction of the ester with 7-methoxy-7-oxoheptanoic acid to form an ether linkage.
Amidation: The final step involves the amidation of the ether with 2-hydroxyethylamine to form the desired compound.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester and ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, such as:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Cell Membrane Interaction: The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, influencing cellular responses and activities.
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxooctyl)amino)nonanoate: Lacks the methoxy and oxo groups, resulting in different chemical properties and reactivity.
Octadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate: Contains an additional carbon in the alkyl chain, affecting its physical properties and interactions.
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)octanoate: Has a shorter alkyl chain, influencing its solubility and biological activity.
Properties
Molecular Formula |
C44H85NO7 |
---|---|
Molecular Weight |
740.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(7-methoxy-7-oxoheptoxy)-8-oxooctyl]amino]nonanoate |
InChI |
InChI=1S/C44H85NO7/c1-5-7-9-11-14-23-31-41(32-24-15-12-10-8-6-2)52-44(49)35-27-18-17-22-30-40(3)45(37-38-46)36-28-20-13-16-26-34-43(48)51-39-29-21-19-25-33-42(47)50-4/h40-41,46H,5-39H2,1-4H3 |
InChI Key |
BDQXFECHAYTRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCC(C)N(CCCCCCCC(=O)OCCCCCCC(=O)OC)CCO |
Origin of Product |
United States |
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